molecular formula C8H7NO2S B8717759 (R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide

(R)-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide

Katalognummer: B8717759
Molekulargewicht: 181.21 g/mol
InChI-Schlüssel: ZMXXJTYWZJLIKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide can be achieved through various methods. One common approach involves the cyclization of o-aminothiophenol with an appropriate aldehyde under oxidative conditions. This reaction typically takes place in the presence of a catalyst such as zinc oxide nanoparticles and β-cyclodextrin in water . The reaction conditions often include stirring at room temperature and monitoring the reaction progress using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of ®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide may involve scalable synthetic procedures that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various thiazine derivatives with different functional groups, which can exhibit unique biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4H-1,4-Thiazine: Another member of the thiazine family with similar structural features but different biological activities.

    2H-1,3-Thiazine: A related compound with a different arrangement of sulfur and nitrogen atoms in the ring.

    Phenothiazine: Known for its use in antipsychotic drugs and as a dye.

Uniqueness

®-2H-Benzo[b][1,4]thiazin-3(4H)-one 1-oxide is unique due to its specific ring structure and the presence of an oxide group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H7NO2S

Molekulargewicht

181.21 g/mol

IUPAC-Name

1-oxo-4H-1λ4,4-benzothiazin-3-one

InChI

InChI=1S/C8H7NO2S/c10-8-5-12(11)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)

InChI-Schlüssel

ZMXXJTYWZJLIKV-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=CC=CC=C2S1=O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A solution of 3-chloroperbenzoic acid (1.35 g, 6.6 mmol) in dry dichloromethane (40 ml) was added dropwise to an ice cooled solution of 2H-1,4-benzothiazin-3(4H)-one (1.10 g, 6.6 mmol) in dry dichloromethane (100 ml) with stirring. The reaction mixture was allowed to reach room temperature, then stirred overnight. The product was collected by filtration and washed with dichloromethane. Yield 0.54 g (45%) mp 184–6° C.
Quantity
1.35 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.